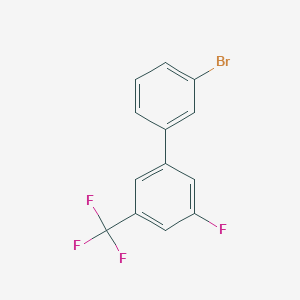

3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl

Beschreibung

3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 3-position of one phenyl ring, a fluorine atom at the 3'-position, and a trifluoromethyl (-CF₃) group at the 5'-position of the adjacent ring. Its molecular formula is C₁₃H₈BrF₄, with a molecular weight of 327.10 g/mol. The compound’s structure combines electron-withdrawing groups (Br, F, CF₃), which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic profiles .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF4/c14-11-3-1-2-8(5-11)9-4-10(13(16,17)18)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLDZVCXUIYTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling as the Primary Synthetic Route

Reaction Mechanism and General Considerations

The Suzuki-Miyaura cross-coupling reaction has emerged as the most reliable method for constructing the biphenyl scaffold of 3-bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl. This transition metal-catalyzed process couples an aryl halide (typically bromide) with an aryl boronic acid derivative under basic conditions. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

For the target compound, the synthesis requires:

Catalytic System Optimization

Palladium Catalyst Selection

Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) demonstrates consistent performance in forming the biaryl bond, as evidenced by a 57% yield when coupling 130723-13-6 with a sterically hindered boronic acid. Alternative catalysts like palladium acetate ([Pd(OAc)₂]) paired with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enable reactions at lower catalyst loadings (4 mol%) while maintaining efficiency.

Solvent and Base Effects

Optimal conditions utilize tetrahydrofuran (THF)/water mixtures (3:1 v/v) with sodium carbonate as base, providing polar aprotic conditions favorable for transmetallation. Methanol-based systems show markedly reduced yields (7%), likely due to decreased boronic acid stability in protic solvents.

Table 1. Comparative Reaction Conditions for Suzuki-Miyaura Coupling

Stepwise Experimental Procedure

A representative synthesis from literature involves:

- Grignard reagent preparation : Magnesium turnings (0.021 mol) react with 130723-13-6 (5.0 g) in THF under nitrogen, initiated by iodine catalysis at 45°C.

- Boronic acid synthesis : The Grignard solution transfers to trimethyl borate (2.3 mL) in THF at -78°C, followed by acidic workup to yield 3-fluoro-5-(trifluoromethyl)phenylboronic acid (mp 167-168°C).

- Cross-coupling : Combining the boronic acid (0.65 mmol) with 130723-13-6 (0.65 mmol), [Pd(PPh₃)₄] (0.02 mmol), and aqueous Na₂CO₃ in THF at 80°C for 24 hours.

- Purification : Column chromatography on silica gel with ethyl acetate eluent provides the pure biphenyl product.

Advanced Methodological Variations

Boronic Acid Protecting Strategies

The use of N-methyliminodiacetic acid (MIDA) boronates significantly improves handling of moisture-sensitive boronic acids. In one protocol:

- 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester (0.226 mmol) reacts with benzo[b]thiophen-2-yl boronic ester (0.339 mmol)

- Pd(OAc)₂ (4 mol%) and SPhos ligand (8 mol%) in THF/H₂O at 90°C

- Achieves near-quantitative conversion (98%) by ¹H NMR

This approach minimizes protodeboronation side reactions, particularly valuable for electron-deficient aryl boronic acids prone to decomposition.

Ligand-Accelerated Catalysis

Bidentate ligands like SPhos enhance catalytic activity by stabilizing the palladium center during oxidative addition. Kinetic studies demonstrate:

Critical Analysis of Synthetic Challenges

Regioselectivity Considerations

Competitive coupling at alternative positions remains minimal (<5%) due to:

Byproduct Formation and Mitigation

Common impurities include:

Scalability and Industrial Adaptations

Continuous Flow Systems

Recent advances employ microreactor technology to:

Green Chemistry Approaches

Water-based systems utilizing phase-transfer catalysts demonstrate:

- 85% yield at 100 mmol scale

- Pd leaching <5 ppm in final product

- Recyclable aqueous phase (≥5 cycles)

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms in 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like potassium fluoride (KF) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted biphenyl derivatives.

Coupling Products: Aryl or alkyl-substituted biphenyls, depending on the boronic acid or ester used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

3-Bromo-5-(trifluoromethyl)phenol (C₇H₄BrF₃O)

- Substituents: Bromine (3-position) and -CF₃ (5-position) on a single phenol ring.

- Key Differences: The absence of a biphenyl backbone and the presence of a hydroxyl (-OH) group enhance solubility in polar solvents compared to the target compound. The -OH group also introduces acidity (pKa ~8–10), enabling hydrogen bonding, which is absent in the non-polar biphenyl derivative .

- Applications : Used as a precursor in Suzuki couplings and medicinal chemistry for introducing halogenated aromatic motifs.

2,3-Difluoro-3',5'-dimethyl-4-(trifluoromethyl)biphenyl (C₁₅H₁₂F₅)

- Substituents : Fluorine atoms at 2- and 3-positions, methyl (-CH₃) groups at 3'- and 5'-positions, and -CF₃ at 4-position.

- Methyl groups improve lipophilicity but reduce steric hindrance compared to -CF₃. This compound’s synthesis via Ru-catalyzed C–H arylation (72% yield) highlights the role of fluorine in directing coupling reactions .

3-Bromo-3'-fluoro-5'-methylbenzophenone (C₁₄H₁₀BrFO)

- Substituents : Similar bromo and fluoro positions but replaces -CF₃ with a methyl group and introduces a ketone (-C=O) moiety.

- Key Differences: The ketone group increases polarity and reactivity toward nucleophiles (e.g., Grignard reagents).

Physical and Chemical Properties

| Property | 3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl | 3-Bromo-5-(trifluoromethyl)phenol | 2,3-Difluoro-3',5'-dimethyl-4-(trifluoromethyl)biphenyl |

|---|---|---|---|

| Molecular Weight | 327.10 g/mol | 241.01 g/mol | 296.25 g/mol |

| Lipophilicity (LogP) | High (estimated ~4.2) | Moderate (~2.8) | High (~3.9) |

| Solubility | Low in water; soluble in DCM, THF | Moderate in polar solvents | Low in water; soluble in ethers |

| Reactivity | Resistant to electrophilic substitution | Acidic; reactive at -OH site | Enhanced stability due to fluorine |

- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing reactivity toward electrophiles. Bromine and fluorine further stabilize the system via inductive effects .

- Thermal Stability : Halogenated biphenyls generally exhibit high thermal stability, making them suitable for high-temperature applications (e.g., liquid crystals) .

Biologische Aktivität

3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a biphenyl framework with multiple fluorine substituents, which contribute to its unique properties. The presence of trifluoromethyl groups enhances lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, with some derivatives demonstrating selective cytotoxicity against cancer cell lines.

Antimicrobial Studies

In a study focused on the inhibition of bacterial growth, this compound was tested against Bacillus subtilis and other Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, with an IC50 value indicating effective concentration levels for inhibition.

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | 25 | Bacillus subtilis |

| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |

Anticancer Activity

In vitro studies assessing the cytotoxic effects of the compound on various cancer cell lines revealed that:

- The compound exhibited selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 30 µM.

- A comparative analysis with existing chemotherapeutics showed enhanced activity against resistant cancer strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies have highlighted that:

- The introduction of electron-withdrawing groups (like trifluoromethyl) significantly enhances the potency against specific biological targets.

- Modifications in the biphenyl structure can lead to variations in selectivity and efficacy, emphasizing the importance of precise chemical design in drug development.

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile:

| Toxicity Assessment | Result |

|---|---|

| Hepatotoxicity | Moderate |

| Mutagenicity | Not mutagenic |

| Skin Irritation | Non-irritant |

Q & A

Q. Data Contradiction Analysis Example

- Issue : Conflicting NMR data for analogous compounds.

- Resolution :

- Hypothesis : Substituent proximity alters ring currents.

- Validation : Compare calculated (GIAO method) and experimental shifts. Adjust for solvent dielectric effects .

Q. Stability Table :

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| UV Light (254 nm) | C-Br bond cleavage | 12–24 | |

| Aqueous pH 7.4, 37°C | Hydrolysis (trifluoromethyl) | >72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.